N-(2-fluorophenyl)-2-((4-methylquinolin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-12-10-18(21-15-8-4-2-6-13(12)15)23-11-17(22)20-16-9-5-3-7-14(16)19/h2-10H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDAUXQBPFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-((4-methylquinolin-2-yl)thio)acetamide typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting 4-methylquinoline-2-thiol with 2-chloro-N-(2-fluorophenyl)acetamide under basic conditions.
Reaction conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the thioether bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in N-(2-fluorophenyl)-2-((4-methylquinolin-2-yl)thio)acetamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the quinoline or fluorophenyl groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified quinoline or fluorophenyl derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2-((4-methylquinolin-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-((4-methylquinolin-2-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core: The quinoline-2-thio moiety in the target compound is less common in the evidence compared to imidazole-triazole () or thiadiazole () cores. Quinoline derivatives (e.g., 9c in ) are associated with enhanced π-π stacking in molecular interactions, which may improve binding to biological targets .
- Substituent Effects : Fluorophenyl groups at the 2-position (as in 4i and 5a) generally result in lower melting points compared to 4-fluorophenyl analogs (e.g., 4j in : 126–127°C vs. 4i: 118–119°C), suggesting improved solubility .
SAR Insights :
- Fluorine Position : 2-Fluorophenyl analogs (e.g., 4i, 5a) may enhance bioactivity due to increased electronegativity and steric effects compared to 4-fluorophenyl derivatives .
- Quinoline vs. Other Cores: Quinoline-based compounds (e.g., 9c in ) exhibit unique interactions with hydrophobic enzyme pockets, whereas thiadiazole derivatives () show stronger Akt inhibition due to H-bonding and π-π interactions .
Physicochemical and Pharmacokinetic Properties
- Solubility : The 2-fluorophenyl group in the target compound likely improves aqueous solubility compared to bulkier substituents (e.g., 4-nitrophenyl in ) .
Biological Activity
N-(2-fluorophenyl)-2-((4-methylquinolin-2-yl)thio)acetamide is a synthetic compound that belongs to the class of thioquinoline derivatives. Its unique structure, characterized by the presence of a fluorophenyl group and a quinoline moiety linked through a thioether bond, has garnered significant interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C18H15FN2OS
- Molecular Weight : 326.4 g/mol
- CAS Number : 671198-82-6
The compound's structural features contribute to its biological profile, with the fluorine atom enhancing lipophilicity, which may influence its pharmacokinetics and interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
- Anticancer Potential : The quinoline moiety is known for its ability to intercalate with DNA, potentially disrupting cellular processes related to cancer proliferation. This property warrants further exploration in cancer research.
- Mechanism of Action : The proposed mechanism involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. The thioether linkage may also play a role in enhancing the compound's stability and bioavailability.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study, this compound was evaluated for its anticancer properties using various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels for inducing apoptosis in targeted cells. Molecular docking studies further elucidated its binding affinity to DNA, supporting its potential as an anticancer agent.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | DNA Intercalation |
| MCF-7 (Breast Cancer) | 20 | Induction of Apoptosis |
| A549 (Lung Cancer) | 25 | Cell Cycle Arrest |
Synthesis and Preparation Methods
The synthesis of this compound typically involves:
- Formation of Thioether Linkage : Reacting 4-methylquinoline-2-thiol with 2-chloro-N-(2-fluorophenyl)acetamide under basic conditions.
- Reaction Conditions : Conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–100°C).
This synthetic route is crucial for obtaining high yields and purity necessary for biological evaluations.
Q & A
Q. What synthetic strategies are commonly employed for the preparation of N-(2-fluorophenyl)-2-((4-methylquinolin-2-yl)thio)acetamide?
A two-step approach is typically utilized:
- Step 1 : Synthesis of the 2-chloroacetamide intermediate via reaction of 2-fluorophenylamine with chloroacetyl chloride under basic conditions (e.g., NaHCO₃ in acetone/water) .
- Step 2 : Thioether formation through nucleophilic substitution, where the quinoline-2-thiol derivative (e.g., 4-methylquinoline-2-thiol) displaces the chloride. This step requires anhydrous conditions, often using DMF as a solvent with K₂CO₃ as a base . Yield optimization (60–75%) can be achieved by controlling reaction time (6–12 hours) and temperature (60–80°C) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- FT-IR : Confirm the presence of thioacetamide (C=O stretch at ~1675–1685 cm⁻¹) and aromatic C-F bonds (1090–1120 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include:
- N-H proton at δ 10.2–10.8 ppm (singlet, exchangeable).
- Quinoline methyl group at δ 2.6–2.8 ppm (singlet, 3H).
- Fluorophenyl aromatic protons as a multiplet at δ 7.1–7.5 ppm .
Q. How can researchers validate the purity of this compound during initial synthesis?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. A single peak with >95% area indicates purity .
- Melting Point Analysis : Compare experimental values (e.g., 185–188°C) with literature data to detect impurities .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported biological activities of structurally similar thioacetamide derivatives?
Discrepancies in antimicrobial or cytotoxic activities often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -F) on the phenyl ring enhance activity compared to electron-donating groups (e.g., -OCH₃) .
- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) testing using broth microdilution (CLSI guidelines) to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing 4-methylquinoline with benzimidazole) to isolate critical pharmacophores .
Q. How can crystallographic challenges during X-ray diffraction analysis be addressed for this compound?
- Crystallization : Use slow evaporation of ethanol/ethyl acetate mixtures (1:1) to obtain single crystals. Intramolecular C–H···O and N–H···O interactions stabilize the lattice, but twinning may occur if packing is disrupted .
- Data Collection : Resolve disorder using SHELXL (e.g., refining anisotropic displacement parameters for the fluorophenyl and quinoline moieties) .
- Validation : Cross-check bond lengths (C–S: 1.75–1.80 Å; C=O: 1.21–1.23 Å) against standard databases (e.g., Cambridge Structural Database) .
Q. What computational approaches are recommended to study the interaction of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase). The fluorophenyl group often occupies hydrophobic pockets, while the thioacetamide moiety forms hydrogen bonds with catalytic residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
- MD Simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories (GROMACS) to assess binding free energy (MM-PBSA) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
